molecular formula C22H27N3O6S B11160820 1-(4-methoxyphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11160820
M. Wt: 461.5 g/mol
InChI Key: PIJFGAAQDSLCKM-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This would include careful control of reaction conditions such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

1-(4-methoxyphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxyphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring and a sulfonamide group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H27N3O6S

Molecular Weight

461.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[4-(3-methoxypropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H27N3O6S/c1-30-13-3-12-23-32(28,29)20-10-4-17(5-11-20)24-22(27)16-14-21(26)25(15-16)18-6-8-19(31-2)9-7-18/h4-11,16,23H,3,12-15H2,1-2H3,(H,24,27)

InChI Key

PIJFGAAQDSLCKM-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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